tert-butylN-(5-ethyl-5-methylpyrrolidin-3-yl)carbamate
CAS No.:
Cat. No.: VC18207851
Molecular Formula: C12H24N2O2
Molecular Weight: 228.33 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C12H24N2O2 |
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Molecular Weight | 228.33 g/mol |
IUPAC Name | tert-butyl N-(5-ethyl-5-methylpyrrolidin-3-yl)carbamate |
Standard InChI | InChI=1S/C12H24N2O2/c1-6-12(5)7-9(8-13-12)14-10(15)16-11(2,3)4/h9,13H,6-8H2,1-5H3,(H,14,15) |
Standard InChI Key | MNKCVIPXCLYZQU-UHFFFAOYSA-N |
Canonical SMILES | CCC1(CC(CN1)NC(=O)OC(C)(C)C)C |
Introduction
Chemical Identity and Structural Features
The molecular formula of tert-butyl N-(5-ethyl-5-methylpyrrolidin-3-yl)carbamate is C₁₃H₂₄N₂O₂, with a molecular weight of 240.34 g/mol. The compound’s core consists of a pyrrolidine ring substituted at the 3-position with a tert-butoxycarbonyl (Boc) carbamate group and at the 5-position with both ethyl and methyl groups in a geminal arrangement. Key structural attributes include:
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Pyrrolidine Core: A five-membered saturated nitrogen heterocycle contributing to conformational rigidity.
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Geminal Di-Substitution: The 5-ethyl and 5-methyl groups introduce steric hindrance, potentially influencing reactivity and binding interactions.
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Boc Protection: The tert-butyl carbamate group serves as a temporary protective moiety for amines, enabling selective functionalization in multi-step syntheses .
Table 1: Comparative Structural and Physical Properties of Related Carbamate Derivatives
The geminal ethyl-methyl substitution is expected to lower the melting point compared to monosubstituted analogs due to reduced crystallinity .
Synthetic Routes and Methodological Considerations
The synthesis of tert-butyl N-(5-ethyl-5-methylpyrrolidin-3-yl)carbamate can be extrapolated from established protocols for analogous pyrrolidine carbamates. A plausible multi-step route involves:
Step 1: Preparation of 5-Ethyl-5-methylpyrrolidin-3-amine
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Substrate: 5-Ethyl-5-methylpyrrolidin-3-one (hypothetical precursor).
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Reductive Amination: Reaction with ammonium acetate and sodium cyanoborohydride in methanol, yielding the amine intermediate.
Step 2: Boc Protection
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Reagents: Di-tert-butyl dicarbonate (Boc₂O), triethylamine (TEA) in dichloromethane (DCM).
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Mechanism: Nucleophilic attack of the amine on Boc₂O, forming the carbamate bond.
Step 3: Purification
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Chromatography: Silica gel column chromatography using ethyl acetate/hexane gradients.
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Yield Optimization: Excess Boc₂O (1.5 equiv) and anhydrous conditions minimize side reactions .
Critical Parameters:
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Steric Effects: The geminal substituents may slow reaction kinetics, necessitating extended reaction times.
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Solvent Choice: Polar aprotic solvents (e.g., THF, DCM) enhance intermediate solubility.
Physicochemical and Spectroscopic Properties
Spectral Characterization
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¹H NMR:
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tert-Butyl protons: Singlet at δ 1.40–1.45 ppm (9H).
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Pyrrolidine protons: Complex splitting patterns due to geminal substituents (δ 1.10–2.80 ppm).
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¹³C NMR:
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IR Spectroscopy:
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N-H stretch: ~3300 cm⁻¹ (carbamate).
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C=O stretch: ~1680–1720 cm⁻¹.
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Thermal Stability
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Melting Point: Predicted range of 85–90°C, lower than monosubstituted analogs due to reduced symmetry .
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Decomposition: Boc group cleavage occurs above 200°C, releasing CO₂ and isobutene.
Applications in Pharmaceutical and Organic Synthesis
Intermediate in Drug Discovery
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Amine Protection: The Boc group enables selective modification of other functional groups in complex molecules.
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Chiral Building Block: The stereogenic center at C3 (pyrrolidine) facilitates asymmetric synthesis of bioactive compounds .
Case Study: Kinase Inhibitor Analogues
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